
1,1'-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-chlorobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-chlorobenzene) is an organic compound with a complex structure that includes a central 2-chloro-2-methylpropane unit bonded to two 4-chlorobenzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-chlorobenzene) typically involves the reaction of 2-chloro-2-methylpropane with 4-chlorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification and isolation to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-chlorobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction can lead to the formation of simpler compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound, while oxidation and reduction reactions can produce a range of simpler or more complex molecules.
科学研究应用
1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-chlorobenzene) has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-chlorobenzene) exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological or chemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1-Chloro-2-methylpropane: A simpler compound with similar structural features.
2-Chloro-2-methylpropane: Another related compound with different reactivity.
4-Chlorobenzene: A component of the original compound with distinct properties.
Uniqueness
1,1’-(2-Chloro-2-methylpropane-1,1-diyl)bis(4-chlorobenzene) is unique due to its complex structure and the presence of multiple reactive sites
属性
CAS 编号 |
62897-70-5 |
|---|---|
分子式 |
C16H15Cl3 |
分子量 |
313.6 g/mol |
IUPAC 名称 |
1-chloro-4-[2-chloro-1-(4-chlorophenyl)-2-methylpropyl]benzene |
InChI |
InChI=1S/C16H15Cl3/c1-16(2,19)15(11-3-7-13(17)8-4-11)12-5-9-14(18)10-6-12/h3-10,15H,1-2H3 |
InChI 键 |
DYMSBHRCNUTBKD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


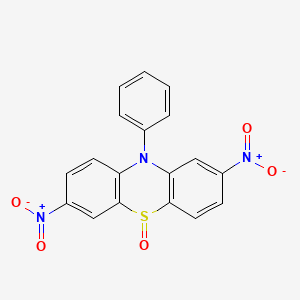




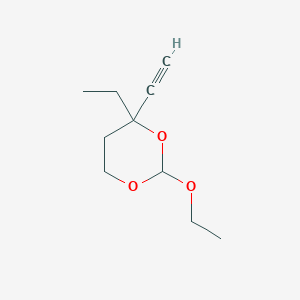
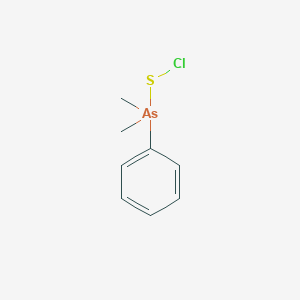

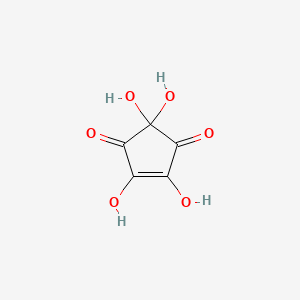
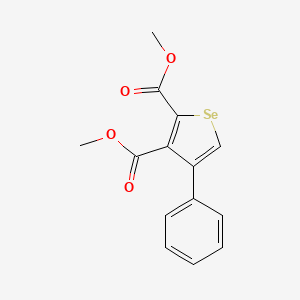
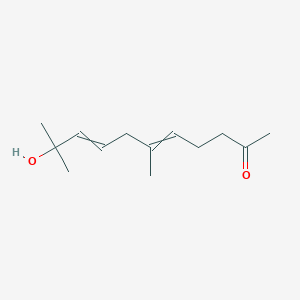
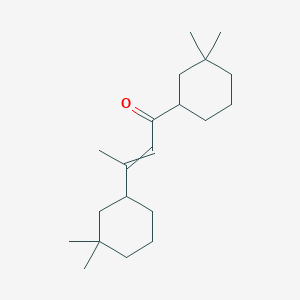
![Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B14501358.png)

